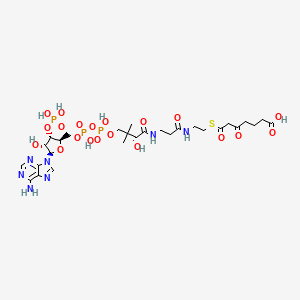

3-Oxopimeloyl-CoA

描述

属性

分子式 |

C28H44N7O20P3S |

|---|---|

分子量 |

923.7 g/mol |

IUPAC 名称 |

7-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-5,7-dioxoheptanoic acid |

InChI |

InChI=1S/C28H44N7O20P3S/c1-28(2,23(42)26(43)31-7-6-17(37)30-8-9-59-19(40)10-15(36)4-3-5-18(38)39)12-52-58(49,50)55-57(47,48)51-11-16-22(54-56(44,45)46)21(41)27(53-16)35-14-34-20-24(29)32-13-33-25(20)35/h13-14,16,21-23,27,41-42H,3-12H2,1-2H3,(H,30,37)(H,31,43)(H,38,39)(H,47,48)(H,49,50)(H2,29,32,33)(H2,44,45,46)/t16-,21-,22-,23+,27-/m1/s1 |

InChI 键 |

KJXFOFKTZDJLMQ-UYRKPTJQSA-N |

手性 SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)CC(=O)CCCC(=O)O)O |

规范 SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC(=O)CCCC(=O)O)O |

产品来源 |

United States |

Metabolic Pathways and Roles of 3 Oxopimeloyl Coa

Biosynthesis of 3-Oxopimeloyl-CoA

The synthesis of this compound occurs through various routes, depending on the metabolic context and the organism. These pathways involve specific enzymatic reactions that assemble the molecule from smaller precursors.

One of the primary routes for the formation of this compound involves the condensation of Glutaryl-CoA and Acetyl-CoA. This reaction is catalyzed by the enzyme this compound thiolase (EC 2.3.1.16). google.com In this Claisen condensation reaction, the thiolase joins the five-carbon dicarboxylic acid derivative, Glutaryl-CoA, with a two-carbon unit from Acetyl-CoA to form the seven-carbon structure of this compound. google.com This pathway is a key step in certain catabolic processes.

In many α-proteobacteria, 3-Oxopimeloyl-ACP, a closely related molecule, is a central intermediate in the biosynthesis of biotin (B1667282) (vitamin B7). nih.govnih.gov This pathway utilizes the enzyme 3-oxopimeloyl-[acyl-carrier-protein] synthase, also known as BioZ. uniprot.orgebi.ac.ukuniprot.org BioZ catalyzes a condensation reaction between Glutaryl-CoA, an intermediate of lysine (B10760008) degradation, and Malonyl-ACP. nih.govuniprot.orgresearchgate.net This reaction produces 3-oxopimeloyl-ACP, which is then further processed to form pimeloyl-ACP, a direct precursor for the biotin ring structure. nih.govnih.govkegg.jp This pathway is distinct from the biotin synthesis routes found in organisms like Escherichia coli and Bacillus subtilis. nih.govnih.govkegg.jp Strains of Agrobacterium tumefaciens with a mutated or deleted bioZ gene are unable to synthesize biotin, demonstrating the critical role of this pathway. nih.govresearchgate.net

This compound has been identified as a key intermediate in the anaerobic degradation of aromatic compounds, such as naphthalene (B1677914) and tetralin. researchgate.netmdpi.comresearchgate.net In the degradation of tetralin by certain bacteria, the molecule is broken down via a β-oxidation pathway, which leads to the formation of pimeloyl-CoA. mdpi.com Pimeloyl-CoA then undergoes several transformations. A bifunctional enzyme with enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities converts pimeloyl-CoA into this compound in two steps. mdpi.com Similarly, during the anaerobic biodegradation of naphthalene by sulfate-reducing bacteria, cell-free extract studies have shown the conversion of pimeloyl-CoA through a series of intermediates, including 2,3-dehydropimeloyl-CoA and 3-hydroxypimeloyl-CoA, ultimately yielding this compound. nih.govresearchgate.net

The biosynthesis of this compound relies on several key precursor molecules and the enzymes that act upon them. The specific precursors vary depending on the metabolic pathway.

In the context of biotin synthesis in α-proteobacteria, the primary precursors are Glutaryl-CoA and Malonyl-ACP . nih.govuniprot.org The key enzyme is 3-oxopimeloyl-[acyl-carrier-protein] synthase (BioZ) , which performs the initial condensation. uniprot.orgebi.ac.uk Glutaryl-CoA itself can be synthesized from glutarate and succinyl-CoA by the enzyme CaiB. nih.gov

In fatty acid synthesis, the initial and rate-limiting step is the production of Malonyl-CoA from the carboxylation of Acetyl-CoA by acetyl-CoA carboxylase. byjus.comaocs.org

In anaerobic aromatic degradation, Pimeloyl-CoA is the direct precursor. It is converted to this compound through the sequential action of enzymes including acyl-CoA dehydrogenase and a bifunctional enzyme possessing enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities. mdpi.comnih.gov

Table 1: Key Enzymes in this compound Biosynthesis

| Enzyme Name | EC Number | Pathway | Reaction Catalyzed |

| This compound thiolase | 2.3.1.16 | Catabolism | Glutaryl-CoA + Acetyl-CoA → this compound + CoA google.com |

| 3-oxopimeloyl-[acyl-carrier-protein] synthase (BioZ) | 2.3.1.- | Biotin Biosynthesis | Glutaryl-CoA + Malonyl-ACP → 3-oxopimeloyl-ACP + CO₂ + CoA uniprot.orguniprot.org |

| Pimeloyl-CoA Dehydrogenase | - | Aromatic Degradation | Pimeloyl-CoA → 2,3-Dehydropimeloyl-CoA mdpi.com |

| Enoyl-CoA Hydratase / 3-Hydroxyacyl-CoA Dehydrogenase | - | Aromatic Degradation | 2,3-Dehydropimeloyl-CoA → 3-Hydroxypimeloyl-CoA → this compound mdpi.com |

Formation within Anaerobic Aromatic Compound Degradation Pathways

Catabolism and Further Transformations of this compound

Once formed, this compound can be further metabolized. Its degradation typically involves cleavage into smaller, more common metabolic intermediates that can enter central metabolic pathways.

The primary catabolic fate of this compound is its cleavage into Acetyl-CoA and Glutaryl-CoA . This reaction is catalyzed by a thiolase, effectively reversing the condensation reaction described in section 2.1.1. mdpi.com This step is prominent in the degradation pathway of tetralin, where an acetyl-CoA acetyltransferase (ThnI) is proposed to carry out this cleavage. mdpi.com

The resulting Glutaryl-CoA can be further processed. In some anaerobic bacteria, Glutaryl-CoA dehydrogenase catalyzes the oxidative decarboxylation of Glutaryl-CoA to Crotonyl-CoA . mdpi.comd-nb.info Crotonyl-CoA is a common intermediate in the metabolism of fatty acids and amino acids and can be subsequently converted into two molecules of Acetyl-CoA. d-nb.info In the anaerobic degradation of naphthalene, the conversion of Glutaryl-CoA was shown to yield intermediates such as glutaconyl-CoA, crotonyl-CoA, and ultimately Acetyl-CoA, linking the breakdown of complex aromatics to central metabolism. nih.gov

Table 2: Catabolic Products of this compound and Downstream Intermediates

| Initial Substrate | Enzyme(s) | Key Products | Further Metabolites |

| This compound | Acetyl-CoA acetyltransferase (Thiolase) | Acetyl-CoA, Glutaryl-CoA mdpi.com | - |

| Glutaryl-CoA | Glutaryl-CoA Dehydrogenase | Crotonyl-CoA, CO₂ mdpi.comd-nb.info | Glutaconyl-CoA nih.gov |

| Crotonyl-CoA | Various (β-oxidation pathway) | Acetoacetyl-CoA | Acetyl-CoA d-nb.info |

Interconnections with Core Metabolic Networks

Integration with Central Carbon Metabolism

The metabolic pathways involving this compound are intricately linked to central carbon metabolism, particularly the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle or citric acid cycle. khanacademy.orgwikipedia.orgteachmephysiology.com The degradation of aromatic compounds like benzoate (B1203000) and naphthalene ultimately funnels carbon skeletons into the TCA cycle for energy production and biosynthesis. researchgate.netnih.govsci-hub.se

The breakdown of this compound yields acetyl-CoA and glutaryl-CoA. researchgate.netnih.gov Acetyl-CoA is a primary entry point into the TCA cycle, where it combines with oxaloacetate to form citrate (B86180). khanacademy.orgwikipedia.orgteachmephysiology.com Glutaryl-CoA can be further metabolized to crotonyl-CoA, which is then converted to acetyl-CoA, also feeding into the TCA cycle. researchgate.net This integration ensures that the carbon from complex aromatic compounds is efficiently utilized by the cell. The TCA cycle is a series of reactions that releases stored energy through the oxidation of acetyl-CoA into carbon dioxide, generating ATP and reducing equivalents like NADH and FADH2. khanacademy.orgwikipedia.org

The metabolic fate of carbon atoms from glucose illustrates how different parts of a molecule are processed through glycolysis and the TCA cycle. researchgate.netnih.gov Similarly, the carbon atoms from the breakdown products of this compound enter these central pathways to be used for cellular energy and building blocks.

Connections to Fatty Acid and Lipid Metabolism

The catabolism of pimeloyl-CoA to this compound follows a sequence of reactions that is analogous to the β-oxidation of fatty acids. researchgate.netsci-hub.se Fatty acid oxidation is a major metabolic process where fatty acids are broken down to produce acetyl-CoA. csun.edu The steps of dehydrogenation, hydration, and oxidation seen in the conversion of pimeloyl-CoA to this compound are chemically similar to the steps in fatty acid β-oxidation. researchgate.netsci-hub.se

This connection highlights the modularity of metabolic pathways, where a common set of enzymatic reactions is adapted for the degradation of different types of molecules. The acetyl-CoA produced from the breakdown of this compound can also be used for the synthesis of fatty acids when the cell has an excess of energy. csun.edu Thus, this compound serves as a link between the degradation of aromatic compounds and the broader network of lipid metabolism.

Interplay with Amino Acid Degradation Pathways (e.g., Lysine)

This compound is a key intermediate in the metabolic breakdown of certain amino acids, linking their catabolism to central energy production. Its formation and subsequent conversion are critical steps in pathways that process the carbon skeletons of amino acids into molecules that can enter the tricarboxylic acid (TCA) cycle. Coenzyme A (CoA) and its derivatives, such as this compound, are fundamental to these processes, acting as carriers for acyl groups and facilitating a wide array of metabolic reactions. imrpress.comnih.govnih.gov

The degradation of the essential amino acid L-lysine, particularly in certain bacteria, proceeds through a pathway that generates this compound. In these organisms, a key step involves the enzyme 3-oxopimeloyl-[acyl-carrier-protein] synthase, which catalyzes the condensation of glutaryl-CoA, an earlier intermediate in lysine degradation, with malonyl-ACP to form 3-oxopimeloyl-ACP. ebi.ac.uk This is then converted to this compound.

Furthermore, this compound is a recognized intermediate in the anaerobic degradation of benzoate by bacteria, a pathway that can intersect with amino acid metabolism. kegg.jpwikipedia.org In this context, the enzyme 3-hydroxypimeloyl-CoA dehydrogenase catalyzes the NAD+-dependent oxidation of 3-hydroxypimeloyl-CoA to produce this compound and NADH. kegg.jpwikipedia.org

While the primary route for lysine degradation in humans does not directly involve this compound, the convergence of various catabolic pathways on shared intermediates like acetyl-CoA highlights the interconnectedness of metabolism. genome.jpfamiliasga.com The breakdown of lysine, tryptophan, and other amino acids ultimately yields metabolites such as acetyl-CoA, which can then be used for energy generation in the TCA cycle or for the synthesis of fatty acids and other essential molecules. imrpress.comwikipedia.org

The degradation of the essential amino acid tryptophan also leads to intermediates that enter central metabolism. The kynurenine (B1673888) pathway, which accounts for the majority of tryptophan breakdown in mammals, generates metabolites that eventually lead to the production of acetyl-CoA. imrpress.commdpi.comnih.gov Although distinct from the pathway involving this compound, it demonstrates the common strategy of converting complex amino acid structures into universal metabolic intermediates. imrpress.com

The table below summarizes the key enzymatic reaction involving this compound in certain metabolic pathways.

| Enzyme Name | Substrate(s) | Product(s) | Metabolic Pathway |

| 3-hydroxypimeloyl-CoA dehydrogenase | 3-hydroxypimeloyl-CoA, NAD+ | This compound, NADH, H+ | Benzoate degradation (anaerobic) kegg.jpwikipedia.org |

Enzymology and Mechanistic Studies of 3 Oxopimeloyl Coa Enzymes

Enzymes Involved in 3-Oxopimeloyl-CoA Formation

This compound thiolase, also known as β-ketothiolase, is a key enzyme involved in degradation pathways like fatty acid β-oxidation. qmul.ac.ukgenome.jp This enzyme, classified under EC 2.3.1.16, catalyzes the condensation of glutaryl-CoA and acetyl-CoA to form this compound. google.com The reaction involves the cleavage of a 3-oxoacyl-CoA to yield acetyl-CoA and an acyl-CoA that is shorter by two carbons. genome.jp

Found in both prokaryotes and eukaryotes, these enzymes generally exhibit a broad substrate range for 3-oxoacyl-CoAs. qmul.ac.ukgenome.jp For instance, the peroxisomal 3-ketoacyl-CoA thiolase A (Acaa1a) from rats can act on short, medium, long, and very long straight-chain 3-oxoacyl-CoAs, with a preference for medium-chain substrates. uniprot.org In Arabidopsis thaliana, the KAT2 gene encodes a peroxisomal thiolase with broad substrate specificity, essential for the catabolism of storage triacylglycerol during seedling growth. nih.gov The enzyme from Ralstonia eutropha, encoded by the bktB and bktC genes, is also known to catalyze this transformation. google.com

The reaction proceeds in two main steps. First, a nucleophilic cysteine residue in the active site acylates a 3-oxoacyl-CoA, which results in the release of acetyl-CoA. qmul.ac.ukgenome.jp In the subsequent step, the acyl group is transferred to another CoA molecule. qmul.ac.ukgenome.jp

Table 1: Substrate Specificity of 3-Ketoacyl-CoA Thiolase A (Rattus norvegicus)

| Substrate | K_m (μM) | V_max (μmol/min/mg) | pH Optimum |

| Acetoacetyl-CoA | 7.7 | 26.8 | 8 |

| 3-Oxooctanoyl-CoA | 9.1 | 145 | 8 |

| 3-Oxohexadecanoyl-CoA | 7.8 | ||

| 3-Oxohexadecanedioyl-CoA | 3.4 |

Data sourced from UniProt entry for Acaa1a - 3-ketoacyl-CoA thiolase A, peroxisomal from Rattus norvegicus. uniprot.org

3-Oxopimeloyl-[acyl-carrier-protein] synthase, commonly known as BioZ, is an enzyme crucial for the biosynthesis of biotin (B1667282). uniprot.org It is classified under the EC number 2.3.1.-. uniprot.org This enzyme is involved in the formation of pimeloyl-ACP, a precursor to biotin. uniprot.org

BioZ catalyzes the Claisen condensation of an acyl-CoA with malonyl-[acyl-carrier protein] (malonyl-ACP) to produce a 3-oxoacyl-[ACP], carbon dioxide, and CoA. uniprot.org Specifically, it has been shown to condense glutaryl-CoA with malonyl-ACP to yield 3-oxopimeloyl-ACP (also known as 3-oxo-6-carboxyhexanoyl-[ACP]). uniprot.org This reaction is a key step in the biotin synthesis pathway found in α-proteobacteria. ebi.ac.uk

The formation of carbon-carbon bonds, a fundamental process in biochemistry, is often achieved through enzymatic reactions that have been extensively studied. wou.edu Enzymes that catalyze these reactions, such as thiolases and synthases, employ various strategies to lower the activation energy and increase reaction rates. wou.eduunizin.org These strategies include acid-base catalysis, covalent catalysis, and metal ion catalysis. slideshare.net

In the context of 3-oxoacyl-[acyl-carrier-protein] synthase III (KAS III), a type II fatty acid synthase, the catalytic mechanism follows a Ping-Pong model. nih.gov This mechanism involves the formation of an acyl-enzyme intermediate. nih.gov Key amino acid residues, such as a cysteine at the active site, play a crucial role. nih.gov The reaction can be broken down into three stages: the formation of the acyl-enzyme, the decarboxylation of malonyl-ACP, and the final Claisen condensation. nih.gov Histidine residues often act in general-base and general-acid catalysis during this process. nih.gov

3-Oxopimeloyl-[acyl-carrier-protein] synthase (BioZ, EC 2.3.1.-)

Enzymes Acting on this compound

3-Hydroxypimeloyl-CoA dehydrogenase is an enzyme that participates in the anaerobic degradation of benzoate (B1203000) in bacteria. qmul.ac.ukgenome.jpexpasy.org It is classified under the EC number 1.1.1.259. qmul.ac.ukwikipedia.org The systematic name for this enzyme is 3-hydroxypimeloyl-CoA:NAD+ oxidoreductase. qmul.ac.ukwikipedia.org

This enzyme catalyzes the reversible oxidation of 3-hydroxypimeloyl-CoA to this compound, using NAD+ as the electron acceptor. qmul.ac.ukwikipedia.org The reaction produces NADH and a proton (H+). qmul.ac.ukwikipedia.org

Reaction: 3-hydroxypimeloyl-CoA + NAD+ <=> this compound + NADH + H+ qmul.ac.ukwikipedia.org

This enzyme belongs to the family of oxidoreductases, specifically those that act on the CH-OH group of the donor with NAD+ or NADP+ as the acceptor. wikipedia.org

Class I CoA-transferases are a family of enzymes that catalyze the reversible transfer of coenzyme A from an acyl-CoA thioester to a free carboxylate. researchgate.netebi.ac.uk These enzymes are typically involved in the metabolism of 3-oxoacids and short-chain fatty acids. ebi.ac.uk They generally operate via a ping-pong kinetic mechanism, which involves the formation of a thioester intermediate with a conserved glutamate (B1630785) residue in the active site. ebi.ac.ukresearchgate.net

A notable example is IpdAB, a virulence factor in Mycobacterium tuberculosis involved in cholesterol catabolism. pnas.org While phylogenetically related to Class I CoA-transferases, IpdAB displays unique characteristics. pnas.org It catalyzes the hydrolysis of (R)-2-(2-carboxyethyl)-3-methyl-6-oxocyclohex-1-ene-1-carboxyl-CoA (COCHEA-CoA) in a reaction coupled with a thiolase, ultimately yielding 4-methyl-5-oxo-octanedioyl-CoA (MOODA-CoA) and acetyl-CoA. researchgate.netpnas.org

Unlike canonical Class I CoA-transferases, IpdAB does not show activity towards small CoA thioesters and lacks the conserved catalytic glutamate in its β-subunit. pnas.org Instead, a conserved glutamate in the α-subunit (Glu105A) is essential for its catalytic activity. pnas.org The proposed mechanism for IpdAB-mediated hydrolysis resembles a retro-Claisen condensation. researchgate.netpnas.org This discovery expands the known catalytic capabilities of the CoA-transferase superfamily. researchgate.net

Characterization of Novel Lyases in Ring-Opening Reactions

The biodegradation of aromatic compounds, particularly under anaerobic conditions, requires specialized enzymatic machinery to overcome the chemical stability of the aromatic ring. A key step in these metabolic pathways is the cleavage of the ring structure, often accomplished by novel lyases. In the anaerobic degradation of naphthalene (B1677914) by certain bacteria, the pathway proceeds through pimeloyl-CoA, with intermediates including 3-hydroxypimeloyl-CoA and this compound. researchgate.netresearchgate.net This process involves a novel type of lyase reaction that acts on a tertiary, hydroxylated carbon atom, representing a distinct ring-opening strategy compared to the hydratases used for monocyclic compounds. researchgate.netresearchgate.net

A well-characterized example of such a ring-opening reaction is found in the anaerobic degradation of benzoate in Thauera aromatica. The enzyme Oah, a crotonase, hydrolyzes the cyclohexene (B86901) ring of 6-oxocyclohex-1-ene-1-carbonyl-CoA. This reaction proceeds via a retro-Claisen opening of the cyclohexanone (B45756) ring, cleaving a carbon-carbon bond to yield this compound. pnas.org Similarly, in the breakdown of cholesterol by Mycobacterium tuberculosis, the enzyme IpdAB catalyzes a unique retro-Claisen-like ring-opening reaction on a steroid ring catabolite. pnas.org This reaction is unprecedented for a member of the CoA transferase superfamily to which IpdAB belongs and highlights the diverse evolutionary pathways that have produced enzymes capable of complex ring-cleavage reactions. pnas.org

These findings underscore the discovery of specialized lyases that employ sophisticated chemical mechanisms to open cyclic structures, leading to the formation of key intermediates like this compound for entry into central metabolism.

Substrate Specificity and Enzyme Kinetics

The ability of an enzyme to selectively recognize and act upon a specific substrate is a cornerstone of metabolic regulation. numberanalytics.com This specificity is determined by the three-dimensional structure of the enzyme's active site, which is complementary in shape, size, and chemical properties to its substrate. numberanalytics.comnuph.edu.ua For enzymes interacting with this compound or its precursors, this principle ensures the high efficiency and fidelity of the metabolic pathway.

Kinetic studies of enzymes involved in analogous ring-opening reactions provide insight into their substrate specificity. For instance, the enzyme IpdAB from Mycobacterium tuberculosis, which hydrolyzes a cholesterol catabolite to produce an analog of this compound, demonstrates high specificity for its substrate, (R)-2-(2-carboxyethyl)-3-methyl-6-oxocyclohex-1-ene-1-carboxyl-CoA (COCHEA-CoA). pnas.org The enzyme exhibits no activity toward other small CoA thioesters, underscoring its tailored specificity. pnas.org The efficiency of this catalysis is reflected in its kinetic parameters, which quantify the enzyme's affinity for the substrate (Km) and its maximum reaction rate (Vmax) or turnover number (kcat). numberanalytics.com The ratio kcat/Km serves as a specificity constant, indicating how efficiently an enzyme converts a substrate into a product. nih.gov

Detailed kinetic analysis of enzymes that directly bind or produce this compound remains an area of active research. However, data from closely related systems, such as the IpdAB enzyme, illustrate the high degree of selectivity inherent in these specialized metabolic pathways.

Table 1: Kinetic Parameters of IpdAB with Substrate COCHEA-CoA This table presents the kinetic data for the IpdAB enzyme, which catalyzes a ring-opening reaction analogous to those producing this compound.

| Enzyme | Substrate | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) |

| IpdAB | COCHEA-CoA | 4.8 ± 0.4 | 83 ± 15 | (5.8 ± 0.8) x 10⁴ pnas.org |

Structural Biology of this compound Interacting Enzymes

Active Site Architectures and Conserved Residues

The catalytic function of enzymes that interact with this compound is dictated by the precise three-dimensional arrangement of amino acids within their active sites. nih.gov Structural studies of homologous enzymes reveal common architectural features and highly conserved residues that are critical for substrate binding and catalysis. researchgate.netnih.gov The active site is often located at the interface between protein subunits or domains, creating a specialized pocket for the substrate. nih.govebi.ac.uk

The crystal structure of IpdAB, an enzyme that performs a ring-opening reaction yielding a β-keto CoA thioester analogous to this compound, provides a detailed model for this class of enzymes. pnas.org The active site of IpdAB possesses distinct architectural features that differentiate it from typical CoA transferases. A key conserved residue, Glu105 in the α-subunit, has been identified as essential for catalysis, whereas the catalytic glutamate typically found in the β-subunit of other CoA transferases is absent. pnas.org

Furthermore, a network of conserved residues is responsible for the specific recognition and binding of the coenzyme A portion of the substrate. nih.gov In enzymes like IpdAB, these interactions include:

Phosphate (B84403) Coordination: The diphosphate (B83284) group of CoA is coordinated by the side chains of residues such as Arginine and Asparagine. pnas.org

Adenine (B156593) Ring Interaction: The adenine group of CoA often engages in π–π stacking with an aromatic residue like Phenylalanine. pnas.org

Ribose and Amino Group Binding: Other residues form hydrogen bonds with the ribose hydroxyl and adenine amino groups. pnas.org

Mutagenesis studies on related enzymes, such as 3-hydroxy-3-methylglutaryl-CoA synthase, confirm that conserved aromatic and charged residues within the active site are crucial for maintaining catalytic rate and substrate affinity. nih.gov The substitution of these residues often leads to a significant decrease in enzyme activity, highlighting their importance in the active site architecture. nih.govfrontiersin.org

Table 2: Key Conserved Residues in the IpdAB Active Site for CoA Binding This table summarizes the conserved residues in the IpdAB enzyme from Rhodococcus jostii RHA1 that interact with the CoA moiety of its substrate, providing a model for enzymes that bind CoA thioesters like this compound. pnas.org

| Interacting Residue | Function/Interaction |

| Arg120B, Asn99B, Tyr85A | Coordination of the CoA diphosphate group |

| Arg147B | Coordination of the ribose hydroxyl group |

| Phe112B | π–π stacking with the adenine group |

| Thr119B | Coordination of the adenine amino group |

Protein-Ligand Interactions with this compound Analogs

Understanding how enzymes bind their substrates is fundamental to elucidating their mechanism of action. mdpi.com The binding of a ligand to a protein's active site is a highly specific process governed by a combination of non-covalent interactions, including hydrogen bonds, electrostatic interactions, hydrophobic interactions, and van der Waals forces. researchgate.netnih.gov Studies using substrate analogs provide a static snapshot of these interactions within the enzyme's active site.

The crystal structure of the IpdAB enzyme in complex with its substrate analog, COCHEA-CoA, reveals the precise nature of these protein-ligand interactions. pnas.org The CoA moiety is anchored in a specific pocket through a series of interactions described in the previous section. The acyl portion of the substrate is positioned near the catalytic residues, such as the essential Glu105, poised for the chemical reaction. pnas.org In the captured state, the cyclohexenone ring of the bound substrate is largely planar, orienting it for the subsequent ring cleavage. pnas.org

Studies on other acyl-CoA binding proteins further illuminate these interactions. For example, the binding of octanoyl-CoA to acyl-CoA-binding protein (ACBP) involves both hydrophobic interactions between the acyl chain and nonpolar residues (e.g., Met24, Ile27) and electrostatic interactions between the CoA's phosphate groups and basic residues (e.g., Lys32). nih.gov These multiple points of contact ensure high-affinity binding and proper positioning of the ligand, principles that directly apply to how an enzyme would interact with this compound or its analogs.

Conformational Dynamics and Enzyme Flexibility

Enzymes are not static structures; their function is intrinsically linked to their conformational dynamics and flexibility. nih.gov The ability of a protein to transition between different conformational states is essential for substrate binding, catalysis, and product release. rsc.orgmdpi.com This dynamic nature allows the active site to adapt to the substrate, a concept described by the "induced fit" and "conformational selection" models of enzyme-ligand binding. mdpi.com

For enzymes that interact with this compound, flexibility is crucial. The binding of the bulky acyl-CoA substrate likely induces conformational changes that enclose the substrate within the active site, shielding it from the solvent and positioning catalytic groups correctly. nih.gov This is observed in many enzyme families, where evolutionary trajectories often select for changes that enrich catalytically competent conformations. nih.govresearchgate.net

Ligand binding itself can modulate the enzyme's dynamic landscape. For example, the binding of octanoyl-CoA to ACBP increases the thermodynamic stability of the protein, making it more resistant to unfolding without significantly altering the unfolding pathway. nih.gov This stabilization arises from the network of interactions the ligand forms, which effectively fastens different structural elements of the protein together. nih.gov Similarly, some enzymes exhibit an "underlying structural flexibility" in their active sites, where the dissociation of a key ligand can alter the geometry and affect catalysis, demonstrating the delicate interplay between structure, flexibility, and function. nih.gov These dynamic properties are essential for the multi-step chemical transformations catalyzed by enzymes in the this compound metabolic network.

Regulation of 3 Oxopimeloyl Coa Metabolic Flux

Transcriptional Regulation of Encoding Genes (e.g., Operons, Gene Clusters)

The expression of genes involved in the metabolic pathways that produce or consume 3-oxopimeloyl-CoA is tightly controlled at the transcriptional level. This regulation often involves operons, which are clusters of genes that are transcribed together as a single messenger RNA (mRNA) molecule. gatech.edukhanacademy.orgnih.gov This co-regulation ensures the coordinated synthesis of all the enzymes required for a specific metabolic pathway. nih.gov

A notable example is found in the anaerobic degradation of aromatic compounds by bacteria like Rhodopseudomonas palustris. The genes for this pathway are often organized in clusters. researchgate.net For instance, the pimFABCDE operon in R. palustris is involved in the degradation of dicarboxylic acids, a process that can lead to the formation of this compound. researchgate.net Similarly, in the degradation of tetralin, the genes responsible for the pathway that includes this compound are subject to specific regulatory elements that control their expression. mdpi-res.com

The regulation of these operons is often mediated by transcription factors, which are proteins that bind to specific DNA sequences and either activate or repress gene expression. gatech.edubiorxiv.org For example, in the lac operon of E. coli, the LacI repressor protein prevents transcription in the absence of lactose. gatech.eduthe-scientist.com Analogous regulatory proteins are expected to control the expression of genes in the this compound metabolic pathways, responding to the presence or absence of specific substrates or metabolic intermediates.

The efficiency of transcription can also be influenced by the organization of the genes themselves. In some cases, the transfer of a gene cluster from one organism to another, such as the cyclohexane (B81311) carboxylate (CHC) degradation pathway from Rhodopseudomonas palustris to Escherichia coli, requires redesigning the operon to overcome differences in gene expression machinery. ebi.ac.uk This highlights the importance of the genetic context in transcriptional regulation.

| Organism | Operon/Gene Cluster | Function | Regulatory Mechanism |

|---|---|---|---|

| Rhodopseudomonas palustris | pimFABCDE operon | Dicarboxylic acid degradation | Substrate-inducible expression researchgate.net |

| Escherichia coli | lac operon | Lactose metabolism | Negative regulation by LacI repressor, positive regulation by CAP khanacademy.orgkhanacademy.org |

| Sphingomonas macrogolitabida | thn gene cluster | Tetralin degradation | Controlled by specific regulatory elements mdpi-res.com |

Allosteric Modulation of Key Enzymes

Allosteric regulation provides a rapid and reversible mechanism for controlling enzyme activity in response to changing cellular conditions. upcollege.ac.inlibretexts.org This type of regulation involves the binding of a modulator molecule to a site on the enzyme distinct from the active site, known as the allosteric site. libretexts.orgpw.live This binding event induces a conformational change in the enzyme, which in turn alters its catalytic activity. pw.livebyjus.com

Allosteric modulators can be either activators, which increase enzyme activity, or inhibitors, which decrease it. libretexts.orgbyjus.com In the context of this compound metabolism, key enzymes in the pathway are likely subject to allosteric control by various metabolites. For instance, coenzyme A (CoA) and its thioesters, such as acetyl-CoA, are known to act as allosteric modulators for a variety of metabolic enzymes. nih.gov

While specific allosteric modulators for the enzymes directly producing or consuming this compound are not extensively detailed in the provided search results, the principle of allosteric regulation is a fundamental aspect of metabolic control. upcollege.ac.innumberanalytics.com For example, acetyl-CoA carboxylase, an enzyme involved in fatty acid synthesis, is allosterically activated by citrate (B86180) and inhibited by palmitoyl-CoA and malonyl-CoA. frontiersin.org Similarly, phosphofructokinase, a key enzyme in glycolysis, is allosterically inhibited by high levels of ATP. pw.livenumberanalytics.com It is highly probable that analogous allosteric mechanisms regulate the flux through the this compound pathway, with pathway intermediates or end-products acting as allosteric effectors. libretexts.org

The binding of an allosteric modulator is a reversible, non-covalent interaction. upcollege.ac.in This allows for a rapid response to fluctuations in the concentrations of regulatory molecules, enabling the cell to finely tune metabolic pathways to meet its immediate needs. libretexts.org

Metabolic Feedback and Feedforward Control Mechanisms

Metabolic pathways are often regulated by feedback and feedforward control mechanisms, which serve to maintain homeostasis and ensure an efficient flow of metabolites. nih.govnih.gov

Feedback inhibition is a common regulatory strategy where the end-product of a metabolic pathway inhibits an enzyme that catalyzes an earlier step in that same pathway. savemyexams.compressbooks.pubnumberanalytics.com This prevents the over-accumulation of the final product and conserves cellular resources when the product is present in sufficient quantities. numberanalytics.comlibretexts.org In the context of pathways involving this compound, it is plausible that downstream metabolites could act as feedback inhibitors of the enzymes responsible for its synthesis. For example, if this compound is a precursor for a vital molecule, high levels of that molecule could inhibit the initial enzymes of the pathway. libretexts.org A classic example of feedback inhibition is the regulation of pyrimidine (B1678525) biosynthesis, where the end-product CTP inhibits the enzyme aspartate transcarbamoylase. numberanalytics.com

Feedforward control , on the other hand, occurs when a metabolite produced early in a pathway activates an enzyme that functions later in the pathway. nih.govnih.gov This mechanism can help to pull metabolites through the pathway and ensure a rapid response to an increase in the initial substrate. While less common than feedback inhibition, feedforward activation can play a crucial role in coordinating metabolic flux.

The interplay between feedback and feedforward mechanisms allows for a dynamic and responsive regulation of metabolic pathways. nih.gov For instance, in coronary blood flow regulation, both feedback signals from metabolic products and feedforward signals from exercise work in concert to control blood flow. nih.gov A similar balance of regulatory inputs is likely to govern the metabolic flux through the this compound pathway, ensuring that its production and consumption are tightly coupled to the cell's metabolic state.

Genetic Determinants of Pathway Control

The genetic determinants of metabolic pathway control are the genes that encode the enzymes and regulatory proteins responsible for modulating metabolic flux. nih.gov The identification and characterization of these genes are crucial for understanding how cells regulate complex biochemical processes.

In many bacteria, the genes for a particular metabolic pathway are physically clustered together on the chromosome in an operon, as discussed in section 4.1. nih.gov This genetic organization facilitates the coordinated regulation of all the genes required for the pathway. The pim operon in Rhodopseudomonas palustris, for example, contains the genes necessary for dicarboxylic acid degradation, a pathway that can involve this compound. researchgate.net

The evolution of metabolic pathways can involve changes in these genetic determinants. For example, the ability of some Rhodopseudomonas palustris strains to degrade halogenated aromatic compounds has been linked to mutations in both regulatory genes and genes encoding enzymes with altered substrate specificity. nih.gov This demonstrates how changes in the genetic makeup of an organism can lead to new metabolic capabilities.

Furthermore, the study of genetic determinants extends to the regulatory proteins that control gene expression. Transcription factors, which can act as activators or repressors, are key genetic determinants of pathway control. biorxiv.org Identifying the specific transcription factors that regulate the genes of the this compound pathway and the signals to which they respond is essential for a complete understanding of its regulation. In some cases, decoy binding sites for transcription factors can be engineered to titrate these regulatory proteins and alter gene expression for metabolic engineering purposes. biorxiv.org

| Genetic Determinant | Function | Example |

|---|---|---|

| Operons/Gene Clusters | Coordinated expression of pathway enzymes | pimFABCDE operon in R. palustris for dicarboxylic acid degradation researchgate.net |

| Regulatory Genes | Encode transcription factors that control gene expression | lacI gene encoding the Lac repressor in the lac operon gatech.edu |

| Enzyme-Encoding Genes | Determine the catalytic potential of the pathway | Mutations in aliA in R. palustris leading to altered substrate specificity nih.gov |

Biological Systems and Organisms Featuring 3 Oxopimeloyl Coa Pathways

Microbial Metabolism

3-Oxopimeloyl-CoA is an integral part of the central metabolism of several microbes, participating in both catabolic (breakdown) and anabolic (biosynthesis) reactions.

A variety of bacterial species utilize this compound in their metabolic processes.

Ralstonia eutropha (now Cupriavidus necator ): This bacterium is well-known for its ability to produce polyhydroxyalkanoates (PHAs), a type of bioplastic. frontiersin.orgbiorxiv.orgnih.gov In engineered strains of R. eutropha, this compound serves as a key intermediate in pathways designed for the bioproduction of valuable chemicals. For instance, it is part of an engineered pathway to produce cyclohexanone (B45756). nih.govasm.org The formation of this compound from glutaryl-CoA and acetyl-CoA is catalyzed by a β-ketothiolase, an enzyme encoded by genes such as bktB and bktC in this organism. nih.govnih.gov

Mycobacterium tuberculosis : The bacterium responsible for tuberculosis, M. tuberculosis, relies on the host's lipids, particularly cholesterol, as a source of carbon and energy during infection. oup.commpg.denih.gov The catabolism of the steroid rings of cholesterol involves a complex series of reactions. Evidence suggests that this compound is an intermediate in this degradation pathway. oup.com Specifically, the breakdown of a cholesterol-derived metabolite is predicted to yield this compound, which is then further metabolized. oup.com The intricate metabolism of this pathogen, including pathways involving propionyl-CoA which can be toxic if accumulated, is a key area of research for developing new antituberculosis therapeutics. nih.govnih.govbiorxiv.org

Desulfobacterium and Deltaproteobacterium : These sulfate-reducing bacteria are crucial in anoxic environments for the breakdown of persistent organic pollutants. In Desulfobacterium strain N47 and Deltaproteobacterium strain NaphS2, this compound has been identified as an intermediate in the anaerobic degradation pathway of naphthalene (B1677914), a polycyclic aromatic hydrocarbon (PAH). asm.orgresearchgate.net The pathway involves the conversion of pimeloyl-CoA through a series of β-oxidation steps, including the formation of 2,3-dehydropimeloyl-CoA, 3-hydroxypimeloyl-CoA, and subsequently this compound. asm.orgresearchgate.netgoogle.com This metabolic capability is fundamental to the natural attenuation of PAHs in contaminated sediments and aquifers. ebi.ac.uk

Pseudomonas putida : This versatile soil bacterium is known for its ability to degrade a wide range of aromatic compounds. frontiersin.org this compound is an intermediate in pathways such as the beta-ketoadipate pathway, which is used for the catabolism of aromatic compounds. nih.gov The degradation of many of these compounds generates acetyl-CoA, which is a key precursor for various metabolic routes.

Table 1: Role of this compound in Selected Bacterial Species

| Bacterial Species | Metabolic Context | Key Enzymes/Pathways | Significance |

|---|---|---|---|

| Ralstonia eutropha | Bioproduction of chemicals | β-ketothiolase (bktB, bktC); Engineered cyclohexanone pathway nih.govnih.gov | Industrial biotechnology |

| Mycobacterium tuberculosis | Cholesterol catabolism | Steroid degradation pathway oup.com | Pathogenesis, Drug target |

| Desulfobacterium sp. | Anaerobic PAH degradation | Naphthalene degradation via β-oxidation of pimeloyl-CoA asm.orgresearchgate.net | Bioremediation |

| Deltaproteobacterium sp. | Anaerobic PAH degradation | Naphthalene degradation via β-oxidation of pimeloyl-CoA asm.orgresearchgate.net | Bioremediation |

| Pseudomonas putida | Aromatic compound degradation | Beta-ketoadipate pathway nih.govfrontiersin.org | Bioremediation |

The presence and role of this compound in archaea, particularly thermophilic archaea that thrive in high-temperature environments, is an emerging area of research. While direct characterization of a complete this compound pathway is limited, several lines of evidence suggest its involvement.

Thermophilic Archaea: Some thermophilic archaea, including species from the Asgard superphylum and Ferroglobus placidus, are capable of anaerobically degrading aromatic hydrocarbons. oup.com These degradation pathways often converge on the central intermediate benzoyl-CoA. researchgate.netgoogle.com The breakdown of benzoyl-CoA in some anaerobic bacteria and archaea proceeds via intermediates such as 3-hydroxypimelyl-CoA. researchgate.netgoogle.com Given that this compound is a direct product of the oxidation of 3-hydroxypimelyl-CoA, its existence in these pathways is highly plausible. Furthermore, a patent has suggested that enzymes for pathways involving this compound may originate from methanogenic archaea like the thermophile Methanococcus jannaschii. While many novel metabolic pathways are being discovered in archaea, the specific role of this compound requires further direct investigation. nih.gov

While this compound is not typically cited as a major intermediate in the central catabolic pathways of fungi, its involvement is strongly implied in the context of biotin (B1667282) (vitamin B7) biosynthesis.

Biotin Biosynthesis: Many fungi are capable of synthesizing their own biotin, an essential cofactor for various enzymatic reactions. The biosynthesis of biotin is a highly conserved process that starts from the precursor pimeloyl-CoA. In fungi such as Aspergillus nidulans, the synthesis of pimeloyl-CoA has been shown to occur in peroxisomes via the β-oxidation cycle. The standard β-oxidation spiral involves the sequential formation of a 3-hydroxyacyl-CoA and a 3-oxoacyl-CoA intermediate. Therefore, it is highly likely that this compound is formed as an intermediate during the β-oxidation of a longer-chain dicarboxylic acid to yield pimeloyl-CoA for biotin synthesis.

Archaeal Metabolism (e.g., Thermophilic Archaea)

Role in Bioremediation and Environmental Processes

The metabolic pathways involving this compound are of significant environmental importance, particularly in the bioremediation of sites contaminated with polycyclic aromatic hydrocarbons (PAHs).

Degradation of Polycyclic Aromatic Hydrocarbons: PAHs are persistent and often toxic environmental pollutants resulting from the incomplete combustion of organic materials. google.com In anoxic environments like sediments and aquifers, anaerobic bacteria play a critical role in their degradation. google.com Sulfate-reducing bacteria, such as Desulfobacterium and Deltaproteobacterium strain N47, have been shown to degrade naphthalene anaerobically. asm.orgresearchgate.net A key part of this degradation pathway is the breakdown of the intermediate pimeloyl-CoA via β-oxidation. Cell-free extract studies have demonstrated the conversion of pimeloyl-CoA to downstream metabolites, explicitly identifying this compound as one of the observable intermediates, alongside 2,3-dehydropimeloyl-CoA and 3-hydroxypimeloyl-CoA. asm.orgresearchgate.netebi.ac.uk This links the degradation of complex aromatic pollutants directly to central metabolism, ultimately converting them to acetyl-CoA. asm.org

Table 2: Intermediates in the β-Oxidation of Pimeloyl-CoA during Anaerobic Naphthalene Degradation

| Precursor | Intermediate 1 | Intermediate 2 | Intermediate 3 | Product |

|---|---|---|---|---|

| Pimeloyl-CoA | 2,3-Dehydropimeloyl-CoA | 3-Hydroxypimeloyl-CoA | This compound | Glutaryl-CoA + Acetyl-CoA |

Source: Based on findings from cell-free extract studies. asm.orgresearchgate.netebi.ac.uk

Industrial Relevance of Microbial Strains

The metabolic pathways that utilize this compound are not only of academic and environmental interest but also hold significant potential for industrial biotechnology. Microbial strains are being engineered to harness these pathways for the sustainable production of chemicals.

Bio-production of Chemicals: There is growing interest in using engineered microorganisms to produce platform chemicals from renewable feedstocks. Pathways involving this compound are central to some of these efforts. For example, metabolic engineering strategies have been designed to produce cyclohexanone, a precursor for nylon, in microbial hosts. nih.govasm.org One such designed pathway starts from common cellular metabolites and proceeds through this compound to cyclohexanone. nih.govasm.org Organisms like Ralstonia eutropha are prime candidates for such engineering due to their robust metabolism. nih.gov The ability to channel carbon flux through the this compound intermediate opens up possibilities for the bio-based production of a range of valuable chemicals that are currently derived from fossil fuels.

Advanced Research Methodologies for 3 Oxopimeloyl Coa Studies

Genetic Engineering and Molecular Biology Approaches

Genetic and molecular biology techniques have been instrumental in dissecting the metabolic pathways involving 3-oxopimeloyl-CoA. These approaches allow for the targeted manipulation of genes to observe the resulting effects on cellular function and metabolism.

Gene Knockout, Overexpression, and Pathway Reconstruction

Gene knockout studies, a technique that involves inactivating a specific gene, have been crucial in identifying the function of genes related to this compound. wikipedia.org By observing the phenotype of an organism after a gene is knocked out, researchers can infer the gene's role in normal physiological and pathological processes. wikipedia.org For instance, deleting genes in metabolic pathways can help identify which enzymes are critical for the production or degradation of this compound. Conversely, overexpression, which involves increasing the expression of a specific gene, can be used to enhance the production of a desired compound by boosting the activity of a key enzyme in the pathway.

Pathway reconstruction is a powerful strategy that involves assembling a complete metabolic pathway in a host organism that does not naturally have it. This has been successfully used to produce valuable chemicals. For example, the reverse β-oxidation pathway has been engineered in C. glutamicum to produce adipic acid from glucose, a process in which 3-oxoadipyl-CoA is a key intermediate. researchgate.net Similarly, the malonyl-CoA pathway has been reconstructed in various organisms, including Escherichia coli and Saccharomyces cerevisiae, for the production of 3-hydroxypropionate. sdu.edu.cnnih.gov

Table 1: Examples of Genetic Manipulation in Metabolic Engineering

| Technique | Organism | Pathway | Target/Objective | Outcome |

|---|---|---|---|---|

| Gene Knockout | Escherichia coli | Tricarboxylic Acid Cycle | Deletion of gltA (citrate synthase) | Redirects acetyl-CoA towards desired product pathways. researchgate.net |

| Overexpression | Escherichia coli | Malonyl-CoA Pathway | Overexpression of acetyl-CoA carboxylase (acc) | Increased production of malonyl-CoA for biosynthesis. frontiersin.org |

| Pathway Reconstruction | Corynebacterium glutamicum | Reverse β-Oxidation | Introduction of genes for adipic acid synthesis | Production of adipic acid from glucose. researchgate.net |

| Gene Knockout | Nicotiana tabacum | Lignin (B12514952) Biosynthesis | Knockout of CCoAOMT6/6L | Altered lignin monomer composition and enhanced disease resistance. nih.gov |

Site-Directed Mutagenesis for Mechanistic Elucidation

Site-directed mutagenesis is a precise technique that allows for specific changes to be made to the DNA sequence of a gene. bioinnovatise.com This enables researchers to alter individual amino acids in a protein to study their role in enzyme function, stability, and substrate specificity. By creating specific mutations in an enzyme's active site, for example, scientists can investigate the catalytic mechanism and identify key residues involved in the chemical reaction. This method is invaluable for understanding how enzymes that utilize this compound as a substrate or product carry out their functions at a molecular level. unito.it The process often involves designing primers with the desired mutation for use in inverse PCR. takarabio.com

Genomic and Transcriptomic Analyses of Pathway Genes

Genomic and transcriptomic analyses provide a global view of the genes and their expression levels within an organism. cam.ac.uk Genomics involves sequencing and analyzing an organism's entire genome, while transcriptomics focuses on the complete set of RNA transcripts (the transcriptome). These approaches can identify all the genes potentially involved in a metabolic pathway, including those related to this compound. By comparing the transcriptomes of cells under different conditions, researchers can identify which genes are upregulated or downregulated in response to specific stimuli, providing clues about their function. nih.govnih.gov This information is critical for understanding the regulation of metabolic pathways and for identifying new targets for genetic engineering. cam.ac.ukmolonc.ca

Proteomic and Enzymatic Characterization Techniques

The study of the proteins and enzymes involved in this compound metabolism is essential for a complete understanding of these pathways. Proteomic and enzymatic techniques allow for the identification, quantification, and characterization of these key molecular players.

Enzyme Purification and In Vitro Activity Assays

To study the specific function of an enzyme, it must first be isolated from the complex mixture of proteins within a cell. Enzyme purification techniques, such as heat treatment, immobilized metal affinity chromatography (IMAC), and gel filtration chromatography, are used to obtain a pure sample of the enzyme of interest. nih.gov Once purified, in vitro activity assays are performed to determine the enzyme's catalytic properties. sigmaaldrich.com These assays measure the rate at which the enzyme converts its substrate into product under controlled conditions. For example, the activity of an aldehyde dehydrogenase was monitored by measuring the increase in absorbance at 340 nm due to the production of NADH. nih.gov Such assays are fundamental for characterizing the enzymes that produce or consume this compound.

Table 2: Common Enzyme Purification and Assay Techniques

| Technique | Purpose | Principle | Example Application |

|---|---|---|---|

| Immobilized Metal Affinity Chromatography (IMAC) | Protein Purification | Separation based on the affinity of a protein's histidine tag for immobilized metal ions. | Purification of His-tagged recombinant proteins. nih.gov |

| Gel Filtration Chromatography | Protein Purification | Separation of molecules based on their size. | Separating proteins of different molecular weights. nih.gov |

| UV-Vis Spectrophotometry | Enzyme Activity Assay | Measures the change in absorbance of a substrate or product over time. | Monitoring NADH production in a dehydrogenase reaction. nih.gov |

| Fluorescence-based Assays | Enzyme Activity Assay | Detects changes in fluorescence upon enzymatic cleavage of a substrate. sigmaaldrich.com | Measuring the activity of proteases or other hydrolases. |

Mass Spectrometry-Based Proteomics for Enzyme Identification and Interaction Networks

Mass spectrometry (MS) is a powerful analytical technique used to identify and quantify proteins in complex biological samples. thermofisher.com In proteomics, proteins are typically digested into smaller peptides, which are then separated and analyzed by a mass spectrometer to determine their mass-to-charge ratio. github.io This information can be used to identify the original proteins by searching against protein databases. creative-proteomics.com This "bottom-up" or "shotgun" proteomics approach is widely used to identify the enzymes present in a particular cellular context. capitainer.com

Furthermore, MS-based proteomics can be used to study protein-protein interactions and map out interaction networks. mdpi.com Techniques like co-immunoprecipitation followed by mass spectrometry can identify proteins that interact with a specific enzyme of interest. Understanding these interaction networks is crucial, as the activity of enzymes in metabolic pathways is often regulated by their interactions with other proteins. mdpi.com For example, MS has been used to identify hundreds to thousands of proteins in extracellular vesicles from probiotics, revealing the presence of metabolic enzymes. mdpi.com This comprehensive analysis provides insights into the cellular machinery involved in the metabolism of compounds like this compound.

Metabolomic Profiling and Isotopic Tracing

Metabolomic profiling and isotopic tracing are powerful methodologies for investigating the intricate details of metabolic pathways involving this compound. These techniques provide insights into the presence and quantity of metabolites and the dynamic flow of molecules through a network of biochemical reactions.

Advanced Chromatographic and Spectrometric Techniques (e.g., LC-MS/MS, HPLC) for Metabolite Analysis

The analysis of acyl-CoA species, including this compound, presents a significant analytical challenge due to their diverse physicochemical properties and varying cellular concentrations. researchgate.net Advanced analytical techniques such as Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC) are indispensable for the accurate identification and quantification of these metabolites. researchgate.netlcms.cz

Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone of modern metabolomics, offering high sensitivity and selectivity for the analysis of a wide range of metabolites from complex biological samples. lcms.cz For acyl-CoA profiling, reverse-phase liquid chromatography (RPLC) is frequently employed to separate these molecules based on their hydrophobicity. lcms.cznih.gov This separation is often coupled to a high-resolution mass spectrometer, such as an Orbitrap, which allows for precise mass measurements and fragmentation analysis for confident metabolite identification. nih.gov

A typical workflow for analyzing acyl-CoAs and other metabolites involves:

Sample Preparation: Extraction of metabolites from cells or tissues is commonly performed using cold methanol. The extract can then be split for separate analyses of acyl-CoAs and other polar metabolites. nih.gov A simple "dilute and shoot" method, where the sample is diluted and directly injected into the LC-MS/MS system, can also be employed, which minimizes sample preparation time and potential for analyte degradation. mdpi.com

Chromatographic Separation: HPLC systems, particularly those utilizing reverse-phase C18 columns, are effective for separating acyl-CoA compounds. lcms.czmdpi.com The mobile phase often consists of a gradient of an organic solvent like acetonitrile (B52724) and water, with additives such as formic acid to improve ionization. mdpi.com Hydrophilic interaction liquid chromatography (HILIC) can be used in parallel to analyze highly polar metabolites. lcms.cz

Mass Spectrometry Detection: Tandem mass spectrometry (MS/MS) is used for its high specificity and sensitivity. researchgate.netmdpi.com In targeted analyses, selected reaction monitoring (SRM) is a common mode where specific precursor-to-product ion transitions for each analyte are monitored, allowing for accurate quantification. mdpi.com The use of fast polarity switching enables the detection of both positive and negative ions in a single run, broadening the range of detectable metabolites. nih.govmdpi.com

The table below summarizes key aspects of these analytical techniques for metabolite analysis.

| Technique | Principle | Application in this compound Studies | Advantages |

| HPLC | Separation of molecules based on their interaction with a stationary phase. | Used for the separation of acyl-CoAs from other cellular components prior to detection. | Robust and versatile for separating a wide range of compounds. |

| LC-MS/MS | Combines the separation power of LC with the mass analysis capabilities of MS/MS. | Enables sensitive and specific identification and quantification of this compound and related metabolites in complex biological mixtures. researchgate.netmdpi.com | High sensitivity, high selectivity, and the ability to analyze a broad range of compounds. lcms.cz |

Stable Isotope Tracing for Elucidating Metabolic Flux and Pathway Intermediates

Stable isotope tracing is a powerful technique used to track the movement of atoms through metabolic pathways, providing detailed information about metabolic fluxes and the interconnections between different biochemical reactions. nih.govnih.gov This method involves introducing substrates labeled with stable isotopes, such as carbon-13 (¹³C) or nitrogen-15 (B135050) (¹⁵N), into a biological system and then using mass spectrometry to detect the incorporation of these isotopes into downstream metabolites. mdpi.com

By analyzing the labeling patterns of metabolites, researchers can deduce the relative rates of different pathways and identify the sources of carbon and other elements for the synthesis of specific molecules. springernature.com For example, using uniformly labeled [U-¹³C₆]glucose or [U-¹³C₅]glutamine allows for a broad overview of central carbon metabolism. mdpi.com Singly labeled tracers can be employed to investigate the activity of specific enzymes within a pathway. mdpi.com

The process of stable isotope tracing generally involves:

Experimental Design: Selecting the appropriate isotopically labeled substrate to answer the specific biological question.

Labeling: Introducing the labeled substrate to cells, tissues, or whole organisms.

Metabolite Extraction and Analysis: Extracting metabolites at a steady state of labeling and analyzing them using LC-MS to determine the mass isotopologue distribution. springernature.com

Data Analysis: Interpreting the labeling patterns to understand metabolic pathway activity and flux. springernature.com

Stable isotope tracing provides unparalleled insights into the dynamic nature of metabolism that cannot be obtained from static metabolite measurements alone. springernature.com

Computational and Systems Biology Approaches

Computational and systems biology approaches provide a framework for integrating and analyzing large-scale biological data to understand the behavior of complex metabolic networks. These methods are crucial for predicting metabolic capabilities, identifying novel pathway components, and understanding the structure and function of enzymes involved in pathways like the one involving this compound.

Metabolic Modeling and Flux Balance Analysis

Metabolic modeling, particularly through flux balance analysis (FBA), is a mathematical approach used to predict the flow of metabolites through a metabolic network. nih.gov FBA relies on the stoichiometry of metabolic reactions and assumes a steady state, where the production and consumption of internal metabolites are balanced. mountainscholar.org

The core of FBA is a stoichiometric matrix that represents all the known metabolic reactions in an organism. nih.gov By applying constraints, such as nutrient availability, and defining a biological objective, such as maximizing growth (biomass production) or the production of a specific metabolite, FBA can calculate the optimal flux distribution through the network. nih.govmountainscholar.org

Key applications of FBA in the context of this compound studies include:

Predicting the growth rate of an organism under different conditions. nih.gov

Simulating the effect of gene knockouts on metabolic fluxes. nih.gov

Identifying the most efficient pathways for the production of a target compound. nih.gov

Flux variability analysis (FVA) is an extension of FBA that can be used to determine the range of possible flux values for each reaction while still achieving the optimal objective. nih.gov This can be particularly useful for exploring the metabolic potential for producing secondary metabolites. nih.gov

Bioinformatic Prediction of Novel Pathway Components and Enzymes

Bioinformatics provides powerful tools for identifying the genes and enzymes that constitute metabolic pathways. nih.gov The prediction of enzyme function is often based on sequence similarity to known enzymes. nih.gov However, more sophisticated methods that consider the genomic context of a gene can significantly improve the accuracy of these predictions.

One such approach is the use of genome neighborhood networks (GNNs). nih.gov This method leverages the observation that genes encoding enzymes in a common metabolic pathway are often located near each other in the genomes of bacteria and archaea. nih.gov By analyzing these gene clusters across many different organisms, GNNs can help to predict the function of uncharacterized enzymes and discover novel pathway components. nih.gov

Other computational tools for pathway prediction include:

HumanCyc: A database of predicted human metabolic pathways based on the annotated human genome. nih.gov It can be used to identify potential "pathway holes," which are missing enzymes in a predicted pathway, suggesting the existence of yet-unidentified genes. nih.gov

PathPred: A web-based tool that predicts metabolic pathways for a given compound by searching against a database of known enzymatic reactions and reaction rules. pharmafeatures.com It can be used to explore potential biodegradation and biosynthesis routes. pharmafeatures.com

These bioinformatic approaches are essential for annotating genomes and reconstructing the metabolic networks of various organisms.

Structural Bioinformatic Analysis of Enzyme Families

Structural bioinformatics focuses on the analysis and prediction of the three-dimensional structures of proteins, including enzymes. cns.fr Since protein structure is generally more conserved than amino acid sequence, structural similarity can reveal distant evolutionary relationships between enzymes that are not apparent from sequence comparison alone. nih.gov

By classifying enzymes into families based on their structural folds, researchers can gain insights into the evolution of enzyme function. nih.gov Databases such as CATH and SCOP provide hierarchical classifications of protein structures, grouping related proteins into superfamilies. nih.gov

The analysis of enzyme active sites is a key aspect of structural bioinformatics. By comparing the active site structures of different enzymes within a family, it is possible to identify the key residues involved in substrate binding and catalysis. cns.fr This information can be used to:

Predict the function of uncharacterized enzymes. cns.fr

Understand how enzyme specificity has evolved.

Guide site-directed mutagenesis experiments to alter enzyme activity or substrate preference. cns.fr

For example, a detailed analysis of the coenzyme A (CoA) transferase superfamily, which includes enzymes that act on acyl-CoA thioesters, has led to a reclassification of these enzymes into six families based on a combination of sequence, structure, and reaction data. nih.gov This refined classification provides a more accurate framework for understanding the evolutionary relationships and functional diversity within this important enzyme superfamily. nih.gov

Future Directions and Biotechnological Potential

Metabolic Engineering for Enhanced 3-Oxopimeloyl-CoA or Downstream Product Biosynthesis

Metabolic engineering aims to purposefully modify cellular processes to enhance the production of desired chemicals. nptel.ac.in For this compound and its derivatives, this involves redirecting cellular carbon flux towards its synthesis and optimizing the enzymatic pathways involved.

Enhancing Precursor Supply: A critical strategy for boosting the production of this compound is to increase the intracellular pools of its precursors. For instance, in engineered Escherichia coli, increasing the availability of acetyl-CoA and malonyl-CoA has been a key focus. nih.govnih.gov Techniques include:

Overexpression of key enzymes: Increasing the expression of acetyl-CoA carboxylase (Acc) can significantly elevate the cellular malonyl-CoA concentration. nih.gov

Deletion of competing pathways: Removing pathways that lead to byproducts like acetate (B1210297) and ethanol (B145695) can redirect carbon flux towards acetyl-CoA and subsequently malonyl-CoA. nih.gov

Enhancing glycolytic flux: Overexpressing glycolytic enzymes such as phosphoglycerate kinase (Pgk) and glyceraldehyde-3-phosphate dehydrogenase (GapA) can increase the flux towards pyruvate (B1213749), a key precursor to acetyl-CoA. nih.gov

Pathway Optimization and Introduction of Novel Pathways: Metabolic engineering also focuses on the direct manipulation of the biosynthetic pathways leading to and from this compound. This includes the introduction of heterologous (foreign) enzymes to create novel production routes in host organisms like E. coli. For example, pathways for the production of commercially valuable chemicals like 6-aminocaproic acid (a precursor to nylon-6) and cyclohexanone (B45756) have been designed and implemented, with this compound as a central intermediate. google.comgoogle.comnih.gov

One such engineered pathway for 6-aminocaproic acid production starts from 2-oxoglutarate and utilizes enzymes from the ketoacid elongation pathway found in methanogenic archaea. nih.gov This demonstrates the potential of combining enzymes from diverse organisms to create novel and efficient biosynthetic routes.

Table 1: Examples of Metabolic Engineering Strategies for Precursor Supply

| Strategy | Target | Host Organism | Outcome |

|---|---|---|---|

| Overexpression of Acetyl-CoA Carboxylase (Acc) | Increase malonyl-CoA | Escherichia coli | 3-fold increase in cellular malonyl-CoA. nih.gov |

| Deletion of Acetate and Ethanol Pathways | Increase acetyl-CoA | Escherichia coli | Redirected carbon flux, synergistic effect with Acc overexpression. nih.gov |

| Overexpression of Glycolytic Enzymes (Pgk, GapA) | Increase pyruvate flux | Escherichia coli | ~30% increase in intracellular acetyl-CoA. nih.gov |

Discovery of Novel this compound Related Pathways and Enzymes

The identification of new enzymes and metabolic pathways related to this compound is crucial for expanding its biotechnological applications. This often involves exploring the metabolic diversity of various organisms, particularly those capable of degrading aromatic compounds.

Genomic and Proteomic Approaches: The advent of high-throughput sequencing has enabled the rapid analysis of microbial genomes and proteomes, facilitating the discovery of novel enzymes. researchgate.net By comparing the genetic makeup of organisms that can metabolize specific compounds, researchers can identify gene clusters responsible for novel catabolic pathways. For example, studies on anaerobic naphthalene (B1677914) degradation in bacteria have led to the identification of enzymes involved in the conversion of pimeloyl-CoA and glutaryl-CoA, which are closely related to this compound metabolism. researchgate.net

Homology-Based Gene Identification: A common approach involves searching for genes in newly sequenced genomes that are homologous to known enzymes in pathways like the β-ketoadipate pathway. nih.gov This was successfully used in Aspergillus niger to identify the genes encoding the enzymes for protocatechuate utilization, a pathway that converges with this compound metabolism. nih.gov

Table 2: Key Enzymes in this compound Metabolism

| Enzyme | Reaction | Pathway Involvement |

|---|---|---|

| 3-Hydroxypimeloyl-CoA dehydrogenase | 3-hydroxypimeloyl-CoA + NAD+ <=> this compound + NADH + H+ | Benzoate (B1203000) degradation (anaerobic). kegg.jpwikipedia.org |

| 3-Oxopimeloyl-[acyl-carrier-protein] synthase | Glutaryl-CoA + malonyl-[ACP] => 3-oxopimeloyl-ACP + CO2 + CoA | Biotin (B1667282) biosynthesis. uniprot.org |

| β-Ketoadipyl-CoA thiolase | - | β-ketoadipate pathway. nih.gov |

Exploration of Unconventional Biological Roles

While the primary known roles of this compound are in pathways like benzoate degradation and biotin synthesis, there is growing evidence of its involvement in other, less conventional biological processes. wikipedia.orguniprot.orgebi.ac.uk

Recent studies have suggested a role for this compound in the metabolism of gut symbionts. For instance, in the gut community of turtle ants, the expression of genes related to the catabolism of secondary metabolites, including this compound, has been observed. oup.comnih.gov This suggests that this compound may play a role in the intricate metabolic interplay between host and symbiont, potentially involving the breakdown of complex aromatic compounds derived from the ant's diet. nih.gov Further research in this area could reveal novel functions for this compound in symbiotic relationships and nutrient cycling.

Development of High-Throughput Screening Methods for Enzyme Discovery

The discovery and optimization of enzymes are often the rate-limiting steps in developing new biotechnological processes. rsc.org High-throughput screening (HTS) methods allow researchers to rapidly test thousands or even millions of enzyme variants or chemical compounds for a desired activity. wikipedia.orgbmglabtech.com

Fluorescence-Based Assays: A common HTS strategy involves the use of fluorescence-based assays. drugtargetreview.com For enzymes involved in CoA metabolism, this can be challenging. However, methods have been developed for related enzymes that could be adapted. For example, a visible wavelength spectrophotometric assay for HMG-CoA synthase was developed that detects the release of coenzyme A (CoASH). nih.gov This assay was successfully used to screen a large library of compounds and could potentially be modified to screen for enzymes that produce or consume this compound.

Biosensors: Another powerful tool for HTS is the development of biosensors. These are engineered molecules, often proteins, that can detect the presence of a specific compound and produce a measurable signal, such as fluorescence. nih.gov Biosensors for precursors like malonyl-CoA have already been developed and used to optimize metabolic pathways. mdpi.comfrontiersin.org Creating a specific biosensor for this compound would be a significant advancement, enabling the rapid screening of enzyme libraries for improved activity and the real-time monitoring of its production in engineered organisms.

Table 3: High-Throughput Screening (HTS) Approaches for Enzyme Discovery

| HTS Method | Principle | Application Example for CoA-related enzymes |

|---|---|---|

| Spectrophotometric Assay | Measures change in light absorbance due to product formation or substrate consumption. | Detection of CoASH release in HMG-CoA synthase activity. nih.gov |

| Fluorescence-Based Assays | Detects changes in fluorescence intensity, polarization, or resonance energy transfer (FRET). | Commonly used for kinases and other enzymes, adaptable for CoA-dependent enzymes. drugtargetreview.com |

常见问题

Q. What enzymatic reaction generates 3-Oxopimeloyl-CoA, and how can its activity be quantified in vitro?

- Methodological Answer : this compound is synthesized via the oxidation of 3-hydroxypimeloyl-CoA by the enzyme 3-hydroxypimeloyl-CoA dehydrogenase (EC 1.1.1.259), which uses NAD⁺ as a cofactor. To quantify this reaction:

- Spectrophotometric Assay : Monitor NADH production at 340 nm (extinction coefficient = 6.22 mM⁻¹·cm⁻¹). Ensure reaction buffers are anaerobic if studying bacterial pathways under anaerobic conditions .

- Controls : Include negative controls (e.g., enzyme-free reactions) and substrate saturation curves to validate Michaelis-Menten kinetics. Predefine assay acceptance criteria (e.g., signal-to-noise ratio > 5) to ensure reproducibility .

Q. In which metabolic pathways is this compound a key intermediate?

- Methodological Answer : this compound is a critical intermediate in the anaerobic degradation of benzoate in bacteria. It participates in β-oxidation-like pathways, where it undergoes further enzymatic modifications (e.g., thiolytic cleavage). Researchers should verify pathway context using:

- Genomic Analysis : Identify genes encoding enzymes like 3-hydroxypimeloyl-CoA dehydrogenase in bacterial genomes.

- Stable Isotope Tracing : Use ¹³C-labeled benzoate to track incorporation into this compound via LC-MS .

Advanced Research Questions

Q. How can contradictions in substrate specificity reports for 3-hydroxypimeloyl-CoA dehydrogenase be resolved?

- Methodological Answer : Discrepancies often arise from differences in enzyme sources (e.g., bacterial strains) or assay conditions. To address this:

- Systematic Literature Review : Use databases like EMBASE and PubMed with search terms like "3-hydroxypimeloyl-CoA dehydrogenase" AND "substrate specificity" to collate existing data. Exclude non-peer-reviewed sources .

- Enzyme Kinetics : Compare Km and Vmax values under standardized conditions (pH, temperature, cofactor concentrations). Perform structural modeling (e.g., homology with PDB templates) to identify active-site residues influencing specificity .

Q. What methodological challenges arise when quantifying this compound in microbial lysates, and how can they be mitigated?

- Methodological Answer : Challenges include low abundance, matrix interference, and instability. Solutions involve:

- LC-MS/MS Optimization : Use reverse-phase chromatography with a C18 column and negative-ion mode detection. Reference the exact mass (e.g., 897.637 Da for related acyl-CoA compounds) for precise identification .

- Stabilization : Add 10 mM DTT to lysates to prevent thiol-group oxidation. Validate recovery rates via spiked standards and internal normalization (e.g., using deuterated analogs) .

Q. How can researchers design experiments to elucidate the regulatory mechanisms of this compound metabolism?

- Methodological Answer : Focus on transcriptional and post-translational regulation:

- RNA-Seq : Compare gene expression profiles of bacteria grown on benzoate versus alternative carbon sources.

- Co-Immunoprecipitation : Identify protein interactors of 3-hydroxypimeloyl-CoA dehydrogenase using crosslinking agents and anti-enzyme antibodies. Validate with Western blotting (see electrophoretic transfer protocols) .

Data Analysis and Contradiction Resolution

Q. How should researchers address conflicting data on the kinetics of 3-hydroxypimeloyl-CoA dehydrogenase across studies?

- Methodological Answer :

- Meta-Analysis : Aggregate kinetic data using tools like PRISMA guidelines. Apply statistical models (e.g., random-effects meta-regression) to account for inter-study variability.

- Assay Replication : Repeat key experiments under reported conditions, documenting all parameters (e.g., buffer composition, enzyme purity) per ALCOA+ principles .

Experimental Design Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息